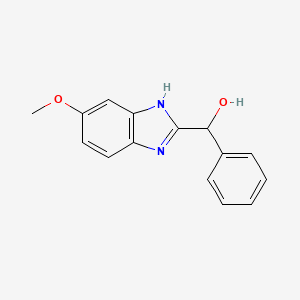

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

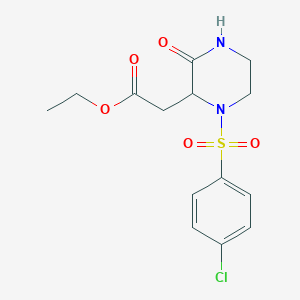

“(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol” is a chemical compound with the molecular formula C14H12N2O . It’s a derivative of benzimidazole, a type of organic compound consisting of a benzene ring fused to an imidazole ring .

Molecular Structure Analysis

The molecular structure of “(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol” consists of a benzimidazole ring attached to a phenyl group through a methanol group . The benzimidazole ring contains a methoxy group at the 5th position .Physical And Chemical Properties Analysis

“(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol” is a solid compound . It has an average mass of 224.258 Da and a monoisotopic mass of 224.094955 Da .Scientific Research Applications

Synthesis and Characterization

- Benzimidazole derivatives like (5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol are synthesized and characterized for various properties. For instance, oligobenzimidazoles were prepared and their optical, electrical, electrochemical, and thermal properties investigated. These compounds, including benzimidazole monomers, show potential in applications requiring specific electrochemical and optical properties (Anand & Muthusamy, 2018).

Biological Activity

- Benzimidazole derivatives have been explored for their biological activities. Some compounds have shown promising results in antimicrobial and cytotoxicity studies. For example, certain (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs displayed significant antimicrobial activity against various bacterial and fungal strains, as well as non-toxic nature against certain cancer cell lines (Shankar et al., 2018).

Corrosion Protection

- In the field of corrosion protection, benzimidazole derivatives have been utilized. For instance, a study on 5-methoxy-2-(octadecylthio)benzimidazole demonstrated its effectiveness as a self-assembled monolayer on copper surfaces for corrosion inhibition in NaCl solution. The study showed a significant improvement in corrosion resistance, highlighting the potential of such compounds in protective coatings (Rao, Iqbal, & Sreedhar, 2010).

Photophysical Properties

- The photophysical properties of benzimidazole derivatives have also been a subject of research. Compounds containing benzimidazole units have been studied for their emission characteristics and potential as fluorescent materials. For instance, certain 1,3-diarylated imidazo[1,5-a]pyridine derivatives showed significant Stokes' shift and quantum yields, indicating their potential in fluorescence-based applications (Volpi et al., 2017).

Medicinal Chemistry

- In medicinal chemistry, benzimidazole derivatives have been explored for their potential as therapeutic agents. For example, specific indole-2-carboxamides and benzimidazole-2-carboxamides have shown promising results as NR1/2B N-methyl-D-aspartate receptor antagonists, indicating their potential use in neurological disorders (Borza et al., 2007).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .

Mode of Action

It is known that similar compounds interact with their targets and cause changes that result in various biological activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may have a wide range of molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

(6-methoxy-1H-benzimidazol-2-yl)-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-11-7-8-12-13(9-11)17-15(16-12)14(18)10-5-3-2-4-6-10/h2-9,14,18H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWGPMBALAHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methoxy-1H-benzimidazol-2-yl)(phenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

![methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate](/img/structure/B2860229.png)

![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2860233.png)

![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2860237.png)